5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
CAS No.: 895008-35-2
Cat. No.: VC5938521
Molecular Formula: C20H16ClN3O2S2
Molecular Weight: 429.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895008-35-2 |
|---|---|
| Molecular Formula | C20H16ClN3O2S2 |
| Molecular Weight | 429.94 |
| IUPAC Name | 5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H16ClN3O2S2/c1-2-26-14-6-3-7-15-18(14)23-20(28-15)24(12-13-5-4-10-22-11-13)19(25)16-8-9-17(21)27-16/h3-11H,2,12H2,1H3 |
| Standard InChI Key | MBSMKVZUVSEKIU-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl |
Introduction
Structural Analysis and Molecular Properties
The molecular structure of 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide integrates multiple heterocyclic systems, each contributing distinct electronic and steric properties.
Molecular Formula and Weight
The compound has a molecular formula of CHClNOS and a molecular weight of 429.94 g/mol. The IUPAC name systematically describes its structure:
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5-chloro: A chlorine substituent at the 5-position of the thiophene ring.
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N-(4-ethoxybenzo[d]thiazol-2-yl): A benzo[d]thiazole ring substituted with an ethoxy group at the 4-position.
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N-(pyridin-3-ylmethyl): A pyridine ring linked via a methyl group to the nitrogen of the carboxamide.
Crystallographic and Spectroscopic Data
While explicit crystallographic data are unavailable, the Standard InChIKey (MBSMKVZUVSEKIU-UHFFFAOYSA-N) provides a unique identifier for computational modeling. Spectroscopic characterization likely involves:
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H NMR: Resonances for the ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH), pyridine protons (δ 7.2–8.5 ppm), and thiophene protons (δ 6.8–7.4 ppm).
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C NMR: Peaks corresponding to the carboxamide carbonyl (δ 165–170 ppm), thiazole carbons (δ 150–160 ppm), and aromatic carbons (δ 120–140 ppm).
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves multi-step organic reactions, typically including:
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Preparation of 4-ethoxybenzo[d]thiazol-2-amine: Achieved via cyclization of 2-amino-4-ethoxyphenyl thioamide precursors.
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Functionalization of thiophene-2-carboxylic acid: Introduction of the chlorine substituent at the 5-position using chlorinating agents (e.g., SOCl).
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Amide coupling: Reaction of 5-chlorothiophene-2-carbonyl chloride with 4-ethoxybenzo[d]thiazol-2-amine and pyridin-3-ylmethanamine under conditions employing coupling agents like EDCI or HOBt.
Optimization Challenges
Critical challenges include:
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Regioselectivity: Ensuring exclusive substitution at the thiophene 5-position.
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Steric hindrance: Managing bulky substituents during amide bond formation.
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Purification: Isolating the target compound from unreacted intermediates using techniques like column chromatography or recrystallization.
Analytical Validation
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 429.94 ([M+H]).
HPLC: Used to assess purity, with retention times dependent on mobile phase composition (e.g., acetonitrile/water gradients).
Biological Activity and Mechanistic Insights
Enzyme and Receptor Interactions
The compound’s biological activity stems from its ability to interact with enzymes and receptors via:
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Hydrophobic interactions: Mediated by the ethoxybenzothiazole and chlorothiophene groups.
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Hydrogen bonding: Facilitated by the pyridine nitrogen and carboxamide oxygen.
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π-π stacking: Enabled by the planar thiophene and benzothiazole systems.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 429.94 g/mol |
| Solubility | Not available; likely low in water |
| LogP (Predicted) | ~3.5 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, thiazole N, pyridine N) |
The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyridinylmethyl group may contribute to metabolic stability.
Future Research Directions
Target Identification and Validation
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Proteomic screening: Identify protein targets via affinity chromatography or surface plasmon resonance.
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In silico docking: Predict binding modes to kinases or GPCRs using molecular dynamics simulations.
Solubility and Bioavailability Optimization
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Prodrug strategies: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
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Nanoparticle formulation: Improve delivery using lipid-based or polymeric carriers.
In Vivo Pharmacokinetic Studies
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ADME profiling: Assess absorption, distribution, metabolism, and excretion in rodent models.
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Toxicology screening: Evaluate acute and chronic toxicity to establish safety margins.
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